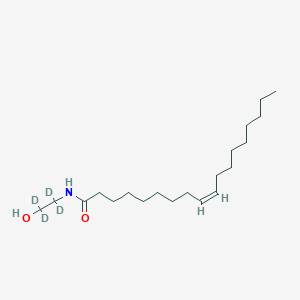![molecular formula C12H20OS B050212 3-[(2-Ethylhexyl)oxy]thiophene CAS No. 125300-69-8](/img/structure/B50212.png)
3-[(2-Ethylhexyl)oxy]thiophene
Übersicht
Beschreibung
3-[(2-Ethylhexyl)oxy]thiophene is a 3-alkylthiophene monomer . It can be used in the formation of conjugated highly regio-regular block polymers for applications in organic field effect transistors (OFETs), and organic photovoltaics (OPVs) .
Molecular Structure Analysis
The molecular formula of 3-[(2-Ethylhexyl)oxy]thiophene is C12H20OS . Its molecular weight is 196.35 or 212.35 depending on the specific compound structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[(2-Ethylhexyl)oxy]thiophene include a boiling point of 258.4±9.0 °C at 760 mmHg , and a density of 0.9±0.1 g/cm3 . The compound is in liquid form .Wissenschaftliche Forschungsanwendungen
Electrochromic Polymers : Alkyl-derivatized poly(3,4-ethylenedioxythiophenes), which are related to "3-[(2-Ethylhexyl)oxy]thiophene," have been synthesized for use in electrochromic devices. These materials exhibit electrochromism, changing color in response to electrical stimulation, which is useful in applications like smart windows and display technologies (Sankaran & Reynolds, 1997).
Polymer Solar Cells : Thiophene derivatives have been utilized in the fabrication of ternary blend polymer solar cells. These materials play a critical role in enhancing the power conversion efficiency of solar cells by providing more routes for charge transfer at the donor/acceptor interface (Cheng, Li, & Zhan, 2014).
Palladium-Catalyzed Polymerization : The synthesis of poly(hexyl thiophene-3-carboxylate) using a palladium-catalyzed oxidative polycondensation method has been reported. This approach bypasses traditional functionalization requirements, leading to the generation of high-quality polymers (Gobalasingham, Noh, & Thompson, 2016).
Photovoltaic Applications : The synthesis of π-conjugated polymers containing thiophene and other moieties for use in organic photovoltaics has been explored. These materials show potential for high-performance photovoltaic devices due to their favorable energy levels and strong π–π stacking (Higashihara, Wu, Mizobe, Lu, Ueda, & Chen, 2012).
Conductive Polymers : The synthesis and characterization of various functionalized polythiophene films for electrodes in electronic devices have been conducted. These materials are significant for their electroactive and conductive properties (Welzel, Kossmehl, Boettcher, Engelmann, & Hunnius, 1997).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(2-ethylhexoxy)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20OS/c1-3-5-6-11(4-2)9-13-12-7-8-14-10-12/h7-8,10-11H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKRLIYPHRWOEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560726 | |
| Record name | 3-[(2-Ethylhexyl)oxy]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Ethylhexyl)oxy]thiophene | |
CAS RN |
125300-69-8 | |
| Record name | 3-[(2-Ethylhexyl)oxy]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B50129.png)












